

A Cross-Species Comparative Guide to the AF10 (MLLT10) Gene and Protein

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The **AF10** gene, also known as MLLT10, encodes a transcription factor critical for normal development and frequently implicated in aggressive forms of leukemia. As a cofactor for the histone methyltransferase DOT1L, **AF10** plays a crucial role in regulating gene expression through chromatin modification. Understanding the evolutionary conservation and divergence of **AF10** across different species provides valuable insights into its fundamental biological functions and its mechanisms of action in disease, paving the way for novel therapeutic strategies.

Cross-Species Gene and Protein Comparison

The **AF10** gene is highly conserved across a wide range of species, from invertebrates to mammals. Its orthologs have been identified in various model organisms, facilitating research into its function.

Table 1: Orthologs of Human AF10 (MLLT10)



Species	Common Name	Gene Symbol	Chromosomal Location	Protein Size (Amino Acids)
Homo sapiens	Human	MLLT10	10p12.31[1][2]	1027[3]
Mus musculus	Mouse	Mllt10	2 A3[1][4]	~1027[3]
Drosophila melanogaster	Fruit Fly	Alhambra (alh)	Not specified	Not specified
Caenorhabditis elegans	Roundworm	zfp-1	Not specified	Not specified

| Danio rerio | Zebrafish | mllt10 | Not specified | Not specified |

Protein Domain Architecture: The **AF10** protein features several conserved domains that are critical for its function, including protein-protein interactions and chromatin binding.[5] The primary domains are the N-terminal PHD (Plant Homeo Domain) fingers, an AT-hook motif for DNA binding, and a C-terminal Octapeptide Motif-Leucine Zipper (OM-LZ) domain.[3][5][6]

Table 2: Comparison of Key AF10 Protein Domains Across Species



Domain	Function	Human (H. sapiens)	Mouse (M. musculus)	Fruit Fly (D. melanogaster)
PZP Domain	Contains two PHD fingers; binds to unmodified histone H3, senses H3K27 status.[3][5][7]	Present	Present	Present
AT-Hook Motif	Binds to the minor groove of AT-rich DNA, particularly cruciform DNA. [3][5]	Present	Present	Not specified

| OM-LZ Domain | Mediates interaction with DOT1L and is crucial for leukemogenesis in fusion proteins.[5][9] | Present | Present | Present (LZ domain is vital)[10] |

Functional Conservation and Divergence

AF10's core function as a transcriptional regulator and a key interaction partner of the DOT1L histone methyltransferase is conserved from flies to humans.[9] This interaction is essential for the methylation of histone H3 at lysine 79 (H3K79), a mark generally associated with active transcription.[7][11]

Table 3: Summary of AF10 Function in Different Species



Species	Key Functions & Observations
Human	Functions as a transcription factor and DOT1L cofactor.[12][13] Chromosomal translocations involving AF10 (e.g., MLL-AF10, CALM-AF10) are drivers of acute leukemia.[3][14][15]
Mouse	Essential for embryonic development; knockout mice die between E13.5 and E16.5 due to vascular malformations.[5] Mouse models expressing CALM-AF10 fusions develop acute leukemia and show overexpression of Hoxa cluster genes.[15][16] AF10 expression is high in uncommitted hematopoietic cells and decreases upon differentiation.[9]
Zebrafish	The AF10/Dot1L/β-catenin complex is involved in maintaining intestinal cell homeostasis, highlighting a role in development.[9] Zebrafish are a key model for studying hematopoiesis and leukemia.[17][18]
Fruit Fly	The homolog, Alhambra (alh), is vital; the leucine zipper (LZ) domain alone is sufficient to rescue mutant lethality.[10]

| C. elegans | The homolog, zfp-1, recruits the histone methyltransferase dot-1.1 to chromatin to activate gene transcription.[7] |

Involvement in Signaling Pathways

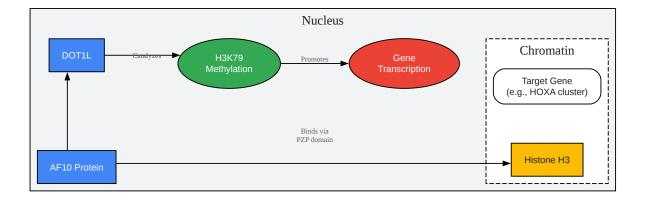
AF10's primary role is within the machinery of epigenetic regulation. However, its function and its oncogenic fusion products intersect with major signaling pathways.

AF10-DOT1L Signaling Axis

The most well-characterized pathway involves **AF10** recruiting DOT1L to specific chromatin locations. The PZP domain of **AF10** binds to unmodified histone H3, which allows the OM-LZ



domain to recruit DOT1L, leading to H3K79 methylation and transcriptional activation of target genes, such as the HOXA cluster, which are critical for hematopoietic development.[9][11][16]



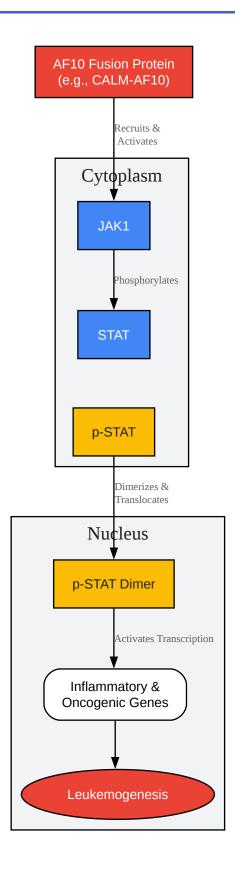
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AF10-mediated recruitment of DOT1L to chromatin.

Aberrant Signaling in Leukemia

In leukemias driven by **AF10** fusions (e.g., CALM-**AF10**, MLL-**AF10**), the fusion protein aberrantly recruits DOT1L, leading to dysregulated H3K79 methylation and overexpression of oncogenes.[7] Recent studies have also shown that **AF10** fusion proteins can directly recruit and activate the JAK1 kinase, leading to the activation of the JAK/STAT inflammatory signaling cascade, which is crucial for leukemogenesis.[19]





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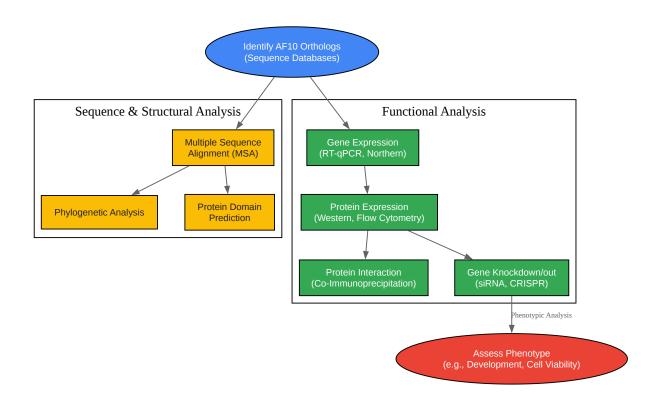
JAK/STAT signaling activation by AF10 fusion proteins.



Experimental Methodologies

Objective comparison of **AF10** across species relies on a variety of molecular and cellular biology techniques.

Experimental Workflow Diagram



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